molecular formula C5H5Br2F3O2 B6343630 2,3-Dibromo-3-(trifluoromethyl)butyric acid CAS No. 885276-57-3

2,3-Dibromo-3-(trifluoromethyl)butyric acid

Cat. No.: B6343630
CAS No.: 885276-57-3
M. Wt: 313.89 g/mol
InChI Key: VXYLFCNIZVCLAV-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-(trifluoromethyl)butyric acid (CAS 885276-57-3) is a halogenated carboxylic acid with the molecular formula C₅H₅Br₂F₃O₂ and a molecular weight of 313.9 g/mol. Its structure features a trifluoromethyl (-CF₃) group and two bromine atoms at the 2- and 3-positions of the butyric acid backbone. Key properties include:

  • Boiling point: 229.8 ± 40.0 °C (predicted)
  • Density: 2.108 ± 0.06 g/cm³ (predicted)
  • pKa: 1.66 ± 0.15 (predicted), indicating strong acidity .

The compound is classified under hazard code C (Corrosive), necessitating careful handling.

Properties

IUPAC Name

2,3-dibromo-4,4,4-trifluoro-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2F3O2/c1-4(7,5(8,9)10)2(6)3(11)12/h2H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYLFCNIZVCLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)Br)(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660154
Record name 2,3-Dibromo-4,4,4-trifluoro-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-57-3
Record name 2,3-Dibromo-4,4,4-trifluoro-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies for Introducing the Trifluoromethyl Group

The incorporation of the trifluoromethyl (-CF₃) group into organic frameworks often relies on specialized reagents or intermediates. A prominent approach involves the use of alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates, as demonstrated in the synthesis of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters . While this method focuses on heterocycle formation, the intermediate—ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate—provides a foundation for trifluoromethylated butyric acid derivatives.

Mechanistic Insights :

  • The reaction of ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate with ethylenediamine and triethyl phosphite facilitates cyclization to pyrazine derivatives .

  • For linear compounds like 2,3-dibromo-3-(trifluoromethyl)butyric acid, suppressing cyclization would require modifying reaction conditions, such as using acidic additives (e.g., methanesulfonic acid or HCl) to stabilize intermediates .

Dibromination Techniques for Unsaturated Precursors

Dibromination of α,β-unsaturated carboxylic acids is a well-established method for introducing vicinal bromine atoms. The patent CN105001074A details an efficient protocol for synthesizing 2,3-dibromo-succinic acid using fumaric acid, hydrobromic acid (HBr), and hydrogen peroxide (H₂O₂) . This in situ bromine generation strategy avoids handling elemental bromine, enhancing safety and scalability.

Adaptation for Trifluoromethyl Substrates :

  • Substituting fumaric acid with 3-(trifluoromethyl)crotonic acid (CF₃-CH₂-CH₂-COOH) could yield 2,3-dibromo-3-(trifluoromethyl)butyric acid.

  • Reaction Conditions :

    • Temperature : 30–100°C (optimized at 40–60°C) .

    • Molar Ratios : HBr:substrate = 2–3:1; H₂O₂:substrate = 1.5–2:1 .

    • Catalyst : None required, though acidic conditions (pH < 2) improve efficiency .

Example Protocol :

  • Dissolve 3-(trifluoromethyl)crotonic acid (1.0 mol) in 47% HBr (3.0 mol).

  • Heat to 40°C and add 35% H₂O₂ (1.8 mol) dropwise.

  • Stir at 40–45°C for 2 hours, then cool to 5°C.

  • Filter and wash with cold water to isolate the product .

Expected Yield : 85–93% (extrapolated from succinic acid dibromination) .

Multi-Step Synthesis via Trifluoromethyl Ketone Intermediates

A sequential approach involving ketone formation, bromination, and oxidation is feasible:

Step 1: Synthesis of 4,4,4-Trifluoro-3-oxobutyric Acid

  • Starting Material : Ethyl 4,4,4-trifluoroacetoacetate.

  • Hydrolysis : Treat with aqueous HCl (1 N) at reflux to yield 4,4,4-trifluoro-3-oxobutyric acid .

Step 2: α-Bromination

  • Reagents : Bromine (Br₂) or HBr/H₂O₂ system .

  • Conditions : 0–25°C, 2–5 hours.

  • Product : 2-Bromo-4,4,4-trifluoro-3-oxobutyric acid.

Step 3: Reduction and Secondary Bromination

  • Reduction : Use Zn/HCl to convert the ketone to 3-(trifluoromethyl)butyric acid.

  • Dibromination : Apply HBr/H₂O₂ under conditions similar to CN105001074A .

Comparative Analysis of Methods

Method Starting Material Reagents Yield Advantages Challenges
Direct Dibromination3-(Trifluoromethyl)crotonic acidHBr, H₂O₂~90% Single-step, scalableRequires unsaturated precursor
Multi-Step SynthesisEthyl trifluoroacetoacetateBr₂, Zn/HCl, HBr/H₂O₂60–70%Flexible intermediate modificationLow overall yield due to multiple steps
Cyclization SuppressionEthyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoateEthylenediamine, HCl44–50% High-purity intermediatesCompeting pyrazine formation

Optimization Strategies and Challenges

Key Variables :

  • Acid Additives : Methanesulfonic acid (0.5 mmol) enhances reaction rates in cyclization-prone systems .

  • Oxidants : Tert-butyl hydroperoxide (tBuOOH) improves bromine utilization efficiency .

  • Temperature Control : Maintaining 0–5°C during bromination minimizes side reactions .

Purification Challenges :

  • The product’s high polarity necessitates extraction with ethyl acetate and saturation with NaCl .

  • Hydrated and non-hydrated forms may co-crystallize, requiring careful NMR analysis (δ = -71.5 to -82.0 ppm for CF₃ in 19F^{19}\text{F} NMR) .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-(trifluoromethyl)butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted butyric acids, while reduction and oxidation reactions produce corresponding reduced or oxidized derivatives .

Scientific Research Applications

Pharmaceutical Applications

2,3-Dibromo-3-(trifluoromethyl)butyric acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity of the resulting molecules.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be utilized in the development of anticancer agents. For instance, the incorporation of the trifluoromethyl group has been linked to increased potency against certain cancer cell lines, making it a valuable building block in drug design .

Agrochemical Applications

The compound is also significant in the agrochemical sector, where it is used to synthesize herbicides and fungicides. The bromine and trifluoromethyl groups contribute to the efficacy and stability of these agrochemicals.

Case Study: Development of Herbicides

A study highlighted the use of 2,3-Dibromo-3-(trifluoromethyl)butyric acid in formulating new herbicides that exhibit selective action against specific weed species while minimizing damage to crops. This selectivity is crucial for sustainable agriculture practices .

Organic Synthesis

In organic chemistry, this compound acts as a versatile reagent for various transformations due to its electrophilic nature. It is employed in reactions such as:

  • Alkylation Reactions : Used to introduce alkyl groups into organic molecules.
  • Synthesis of Fluorinated Compounds : Acts as a precursor for synthesizing other fluorinated compounds which are important in pharmaceuticals and materials science.

Data Table: Applications Overview

Application AreaSpecific UseImpact/Outcome
PharmaceuticalsIntermediate for anticancer agentsIncreased potency against cancer cell lines
AgrochemicalsSynthesis of selective herbicidesReduced crop damage while effectively controlling weeds
Organic SynthesisElectrophilic reactionsVersatile reagent for introducing functional groups

Material Science Applications

In materials science, 2,3-Dibromo-3-(trifluoromethyl)butyric acid is explored for its potential use in electronic devices due to its thermal stability and electrical properties. Research indicates that it can be integrated into polymer matrices to enhance their performance in electronic applications .

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-(trifluoromethyl)butyric acid involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, affecting their function and activity. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three structurally related brominated carboxylic acids:

2,3-Dibromo-3-phenylpropanoic acid (CAS 6286-30-2)

2,3-Dibromo-3-(4-bromophenyl)propanoic acid (CAS 112595-55-8)

2,3-Dibromo-3-(4-chlorophenyl)propanoic acid (CAS 24653-99-4)

Chemical and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key Substituents Hazard Code
2,3-Dibromo-3-(trifluoromethyl)butyric acid 885276-57-3 C₅H₅Br₂F₃O₂ 313.9 229.8 ± 40.0 2.108 ± 0.06 1.66 -CF₃, -Br C
2,3-Dibromo-3-phenylpropanoic acid 6286-30-2 C₉H₈Br₂O₂ 306.97* Not reported Not reported ~3.0† -Ph, -Br Not reported
2,3-Dibromo-3-(4-bromophenyl)propanoic acid 112595-55-8 C₉H₇Br₃O₂ 387.87 Not reported Not reported ~2.5† -BrPh, -Br Not reported
2,3-Dibromo-3-(4-chlorophenyl)propanoic acid 24653-99-4 C₉H₇Br₂ClO₂ 322.42 Not reported Not reported ~2.8† -ClPh, -Br Not reported

*Calculated based on molecular formula.
†Estimated based on substituent effects (see text).

Key Observations:
  • Acidity : The trifluoromethyl group in the target compound is strongly electron-withdrawing, lowering its pKa (~1.66) compared to phenyl analogs (estimated pKa ~2.5–3.0). This makes it more acidic than derivatives with phenyl (-Ph), bromophenyl (-BrPh), or chlorophenyl (-ClPh) groups .
  • Molecular Weight : The trifluoromethyl analog has a lower molecular weight than the bromophenyl derivative (387.87 g/mol) due to the lighter fluorine atoms.
  • Stability : Bromine and fluorine substituents enhance thermal stability, as evidenced by the target compound’s predicted boiling point (~230°C), though data for analogs is lacking .

Research Findings and Gaps

  • Synthetic Utility : While explicit studies on the target compound are scarce, brominated carboxylic acids are frequently employed in stereoselective synthesis. For example, highlights NMR techniques for resolving stereoisomers in related compounds, suggesting analogous methods could apply to the target .
  • Phenyl analogs may find use in polymer chemistry or as intermediates in dyestuff synthesis .

Biological Activity

2,3-Dibromo-3-(trifluoromethyl)butyric acid (DBTBA), with the molecular formula C₅H₅Br₂F₃O₂ and CAS number 885276-57-3, is a fluorinated organic compound notable for its unique structural characteristics. The compound features a butyric acid backbone with two bromine atoms and a trifluoromethyl group, contributing to its distinct chemical reactivity and potential biological applications. This article aims to explore the biological activity of DBTBA, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

DBTBA has a predicted boiling point of approximately 229.8 °C and a density of 2.108 g/cm³. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its interactions with biological systems.

Anticancer Potential

Preliminary studies indicate that compounds similar to DBTBA exhibit significant anticancer properties. For instance, derivatives with trifluoromethyl groups have shown cytotoxic effects against various cancer cell lines. Although direct studies on DBTBA are scarce, its structural analogs suggest potential activity against tumor cells.

Case Studies

  • Cytotoxicity Assays : Research on structurally related compounds revealed varying degrees of cytotoxicity against human cancer cell lines. For example, certain brominated compounds demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines .
  • Pharmacological Applications : The unique structure of DBTBA positions it as a candidate for drug development in pharmaceuticals, particularly in creating novel anticancer agents or as precursors in synthetic pathways for biologically active molecules.

Comparative Analysis

To understand the uniqueness of DBTBA in relation to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey Features
2,3-Dibromo-3-methylbutanoic acidC₅H₈Br₂O₂Similar bromination pattern
2,3-Dibromo-4-oxo-butyric acidC₅H₅Br₂O₃Contains an additional carbonyl group
Trifluoroacetic acidC₂F₃O₂Contains trifluoromethyl group but lacks bromine

Uniqueness : The combination of two bromine atoms and one trifluoromethyl group in DBTBA potentially leads to unique reactivity and biological activity profiles compared to these similar compounds.

Research Findings

Recent literature highlights the potential applications of DBTBA in various fields:

  • Pharmaceutical Development : Its structure may serve as a precursor for synthesizing new drugs targeting specific biological pathways.
  • Agrochemicals : The compound's reactivity suggests possible uses in developing agrochemical products that require high stability and efficacy against pests.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,3-Dibromo-3-(trifluoromethyl)butyric acid, and how can yield be optimized?

  • Methodological Answer :

  • Bromination of a trifluoromethyl-containing precursor (e.g., 3-(trifluoromethyl)butyric acid derivatives) under controlled conditions (e.g., using NBS or Br₂ in inert solvents) can introduce bromine atoms at the 2,3-positions.
  • Purification via liquid-liquid extraction (e.g., octyl acetate, as demonstrated for butyric acid recovery ) or fractional distillation (guided by phase-change data for structurally similar compounds ) improves purity.
  • Monitor reaction progress using 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm regioselectivity and avoid over-bromination .

Q. Which analytical techniques are most reliable for characterizing 2,3-Dibromo-3-(trifluoromethyl)butyric acid?

  • Methodological Answer :

  • Structural Confirmation : High-resolution 1H^{1}\text{H} and 19F^{19}\text{F} NMR spectroscopy to identify bromine and trifluoromethyl group positions. Quantitative 19F^{19}\text{F} NMR using certified reference materials (CRMs) ensures accuracy .
  • Purity Assessment : Gas chromatography with flame ionization detection (GC-FID), validated via calibration curves as described for butyric acid quantification .
  • Thermal Stability : Differential scanning calorimetry (DSC) to analyze melting points, referencing phase-change data for analogous trifluoromethyl compounds .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 2,3-Dibromo-3-(trifluoromethyl)butyric acid?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation-inspired systems) to direct stereochemistry during bromination.
  • Stereoisomer Separation : Employ chiral HPLC columns or diastereomeric salt formation (e.g., with enantiopure amines) for resolution .
  • Validation : Compare experimental optical rotation and circular dichroism (CD) spectra with computational predictions (DFT-based simulations).

Q. What computational approaches predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Reaction Modeling : Density Functional Theory (DFT) calculations to map energy barriers for bromination and trifluoromethyl group stabilization.
  • Solvent Effects : Molecular dynamics simulations to optimize solvent selection (e.g., polarity, hydrogen-bonding capacity) using ternary equilibrium data from extraction studies .
  • Electronic Properties : Natural Bond Orbital (NBO) analysis to assess the electron-withdrawing effects of the trifluoromethyl group on acidity and reaction pathways .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodological Answer :

  • Acidity Studies : Use potentiometric titration to measure pKa shifts caused by the trifluoromethyl group’s electron-withdrawing effect. Compare with non-fluorinated dibromobutyric acids.
  • Thermodynamic Stability : Thermogravimetric analysis (TGA) to evaluate decomposition temperatures, supported by phase-change data for structurally related acids .
  • Solubility Profiling : Measure partition coefficients (logP) in octanol-water systems, leveraging extraction methodologies validated for butyric acid derivatives .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported reaction yields for this compound?

  • Methodological Answer :

  • Parameter Standardization : Ensure consistent bromination conditions (temperature, stoichiometry, solvent purity) across studies.
  • Cross-Validation : Compare GC-FID purity results with 19F^{19}\text{F} NMR integration to rule out instrumental bias .
  • Error Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in synthetic replicates, as demonstrated in butyric acid performance studies .

Tables for Key Data

Property Analytical Method Reference
Melting PointDSC
pKa (Acidity)Potentiometric Titration
Partition Coefficient (logP)Octanol-Water Extraction
Stereochemical PurityChiral HPLC

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